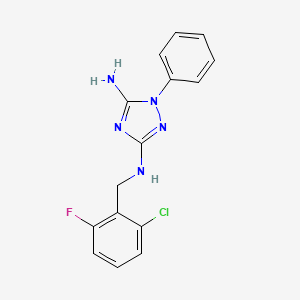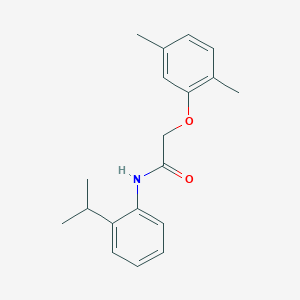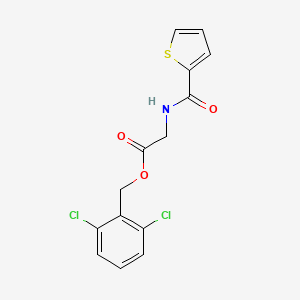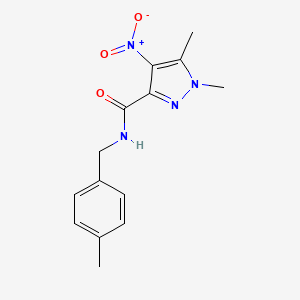
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, also known as CFZ, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. CFZ belongs to the family of triazole-containing compounds and has been found to exhibit potent anticancer activity.
Wirkmechanismus
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine exerts its anticancer activity by inhibiting the proteasome, a complex cellular machinery responsible for protein degradation. N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine binds to the catalytic site of the proteasome and prevents its activity, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation of proteins ultimately leads to cell death. N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and physiological effects:
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been found to induce cell cycle arrest and DNA damage in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments. It is easy to synthesize, has high stability, and exhibits potent anticancer activity. However, N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has some limitations. It is poorly soluble in water, which can limit its bioavailability. N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine also has a short half-life in vivo, which may require frequent dosing.
Zukünftige Richtungen
For N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine research include exploring its potential as a combination therapy with other anticancer drugs and investigating its potential for the treatment of other diseases.
Synthesemethoden
The synthesis of N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine involves the reaction of 2-chloro-6-fluorobenzylamine with phenyl isothiocyanate in the presence of triethylamine to form the intermediate compound. This intermediate is then reacted with 4-amino-1,2,4-triazole-3,5-diamine in the presence of acetic acid to yield N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine. The synthesis of N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its anticancer activity. It has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast cancer, colon cancer, lung cancer, and leukemia. N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence. In addition to its anticancer activity, N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been found to exhibit anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
3-N-[(2-chloro-6-fluorophenyl)methyl]-1-phenyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5/c16-12-7-4-8-13(17)11(12)9-19-15-20-14(18)22(21-15)10-5-2-1-3-6-10/h1-8H,9H2,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOGGSGNTZOYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NCC3=C(C=CC=C3Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)

![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)



![2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5699119.png)

![isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)


![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)

![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)